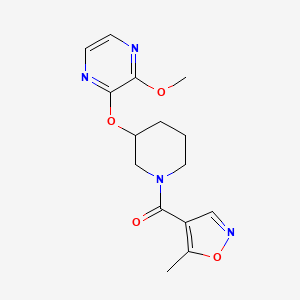

(3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Description

This compound is a synthetic small molecule featuring a piperidine core substituted with a methoxypyrazine moiety and a 5-methylisoxazole carboxamide group. Its structure integrates heterocyclic systems (pyrazine and isoxazole) known for their role in modulating biological activity, particularly in kinase inhibition or receptor targeting. The methoxy group on the pyrazine ring may enhance solubility and metabolic stability, while the isoxazole methyl group contributes to lipophilicity and binding interactions.

Properties

IUPAC Name |

[3-(3-methoxypyrazin-2-yl)oxypiperidin-1-yl]-(5-methyl-1,2-oxazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O4/c1-10-12(8-18-23-10)15(20)19-7-3-4-11(9-19)22-14-13(21-2)16-5-6-17-14/h5-6,8,11H,3-4,7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLFBQHJINQRRES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NO1)C(=O)N2CCCC(C2)OC3=NC=CN=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement comprising a methoxypyrazine moiety linked to a piperidine ring and an isoxazole group. This structural diversity contributes to its versatility in biological applications.

| Component | Description |

|---|---|

| Methoxypyrazine | A heterocyclic aromatic compound known for various biological activities. |

| Piperidine | A six-membered ring containing one nitrogen atom, often involved in drug design. |

| Isoxazole | A five-membered ring with nitrogen and oxygen, recognized for its pharmacological properties. |

The biological activity of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone may involve interactions with specific molecular targets, including enzymes and receptors. It is hypothesized that the compound can modulate enzymatic pathways or receptor activities, leading to therapeutic effects.

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways.

- Receptor Modulation : It could act as an agonist or antagonist at specific receptors, altering physiological responses.

- Cell Cycle Regulation : Similar compounds have shown the ability to induce apoptosis and cell cycle arrest in various cancer cell lines .

Biological Activity

Research indicates that compounds with similar structural features exhibit a range of biological activities, including:

- Antimicrobial Activity : Various derivatives have shown efficacy against bacterial strains, suggesting potential applications in treating infections.

- Antitumor Activity : Some studies report that piperidine derivatives can induce apoptosis in cancer cells .

- Anti-inflammatory Effects : Compounds within this class may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

- Antifungal Activity : A study evaluated piperidine derivatives against Candida auris, revealing significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

- Antitumor Properties : Research on related pyrazolo[1,5-a]pyrimidines indicated potent inhibition of Mycobacterium tuberculosis, showcasing the potential for developing antitubercular agents .

Comparative Analysis with Similar Compounds

The biological activities of (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone can be compared with other piperidine and isoxazole derivatives:

Scientific Research Applications

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of various pathogens, indicating its potential as an antimicrobial agent.

- Antitumor Properties : Initial investigations show that it may induce apoptosis in cancer cell lines, possibly through mechanisms involving modulation of cell cycle regulators.

- Anti-inflammatory Effects : The compound's structural features may allow it to interact with inflammatory mediators, reducing the production of pro-inflammatory cytokines.

Therapeutic Potential

The compound shows promise in several therapeutic areas:

Antimicrobial Activity

Studies have demonstrated significant activity against bacterial strains. For instance, derivatives of similar compounds have shown efficacy against Escherichia coli and Staphylococcus aureus, suggesting potential applications in treating infections.

Anticancer Properties

Research on related compounds indicates that they can inhibit tumor growth by inducing apoptosis and disrupting cell cycle progression. For example, studies have shown that piperidine derivatives can effectively target cancer cells.

Anti-inflammatory Effects

Compounds within this class may possess anti-inflammatory properties that could be beneficial in treating inflammatory diseases. This is supported by findings indicating their ability to modulate inflammatory pathways.

Case Studies

- Antifungal Activity :

- A study evaluated piperidine derivatives against Candida auris, revealing significant antifungal activity with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL.

- Antitumor Properties :

- Research on pyrazolo[1,5-a]pyrimidines indicated potent inhibition of Mycobacterium tuberculosis, showcasing the potential for developing antitubercular agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ in substituents on the piperidine, pyrazine, or isoxazole moieties, leading to variations in physicochemical properties and bioactivity. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Key Observations :

Fluorinated groups in the EP Patent compounds () improve pharmacokinetics (e.g., half-life) due to reduced cytochrome P450 metabolism .

Receptor Selectivity :

- The imidazo-pyrrolo-pyrazine core in the EP Patent compounds exhibits higher selectivity for tyrosine kinase inhibitors (TKIs) compared to the simpler pyrazine-oxy group in the target compound, which may bind more promiscuously .

Research Findings and Limitations

Inference from Analog Data :

While the target compound lacks direct biological data, its structural similarity to Compound 1h and EP Patent derivatives implies plausible activity against kinases (e.g., JAK2 or EGFR). However, the absence of a strong electron-withdrawing group (e.g., nitro) may reduce potency compared to Compound 1h .Metabolic Stability :

The methoxy group on pyrazine likely improves metabolic stability over nitro-containing analogs, as seen in studies where methoxy substituents reduce oxidative degradation .- Knowledge Gaps: No in vivo or clinical data are available for the target compound.

Q & A

Compound: (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone

Basic Research Questions

Q. What are the key steps in synthesizing (3-((3-Methoxypyrazin-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-4-yl)methanone, and how do reaction conditions influence yield?

- Answer : Synthesis typically involves multi-step coupling reactions. For example:

- Step 1 : Formation of the piperidine intermediate via nucleophilic substitution between 3-methoxypyrazin-2-ol and a halogenated piperidine derivative under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Step 2 : Methanone linkage via a coupling agent (e.g., EDCI or DCC) between the piperidine intermediate and 5-methylisoxazole-4-carboxylic acid in anhydrous dichloromethane .

- Critical factors : Catalyst choice (e.g., palladium for cross-couplings), solvent polarity, and temperature control to minimize side reactions .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Answer :

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) confirms regioselectivity of the methoxypyrazine and isoxazole substituents .

- HPLC-MS with a C18 column (ACN/water gradient) quantifies purity (>95% required for biological assays) .

- X-ray crystallography resolves stereochemical ambiguities in the piperidine ring .

Q. How can researchers assess the compound’s solubility and stability in biological buffers?

- Answer :

- Solubility : Use shake-flask method in PBS (pH 7.4) or DMSO, followed by UV-Vis spectroscopy to measure saturation concentration .

- Stability : Accelerated stability testing at 40°C/75% RH over 14 days, with HPLC monitoring for degradation products (e.g., hydrolysis of the methanone group) .

Advanced Research Questions

Q. What strategies optimize the compound’s synthetic route for scalability while maintaining stereochemical fidelity?

- Answer :

- Flow chemistry reduces reaction time and improves heat transfer for exothermic steps (e.g., coupling reactions) .

- Chiral auxiliaries or asymmetric catalysis (e.g., BINAP ligands) preserve stereochemistry during piperidine ring formation .

- DoE (Design of Experiments) models identify critical process parameters (e.g., solvent ratio, catalyst loading) to maximize yield .

Q. How does the methoxypyrazine moiety influence the compound’s binding affinity to target proteins?

- Answer :

- Computational docking (e.g., AutoDock Vina) predicts interactions between the methoxypyrazine oxygen and hydrogen-bonding residues (e.g., Asp/Glu in kinase active sites) .

- SAR studies : Compare analogues with pyridine or pyrimidine substituents; methoxy groups enhance hydrophobic interactions but may reduce solubility .

Q. What experimental approaches resolve contradictions in reported biological activity data (e.g., IC₅₀ variability across assays)?

- Answer :

- Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence-based) with cell-based viability assays (e.g., MTT) to rule out assay-specific artifacts .

- Metabolic stability testing in liver microsomes identifies rapid degradation that may skew IC₅₀ values .

- Statistical analysis : Use ANOVA and Tukey’s test to account for batch-to-batch variability .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

- Answer :

- Isosteric replacements : Substitute the methoxy group with trifluoromethoxy or ethoxy to reduce CYP450-mediated oxidation .

- Prodrug strategies : Introduce ester moieties on the isoxazole ring for controlled release in vivo .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Answer :

- Standardized reaction conditions : Pre-dry solvents (e.g., DMF over molecular sieves) and use inert atmospheres for moisture-sensitive steps .

- Quality control : Mandate NMR and HPLC-MS data for all batches; publish raw spectral data in supplementary materials .

Q. Which computational tools are recommended for predicting off-target interactions?

- Answer :

- SwissTargetPrediction identifies potential off-targets (e.g., GPCRs, ion channels) based on structural similarity .

- Molecular dynamics simulations (e.g., GROMACS) model binding kinetics to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.